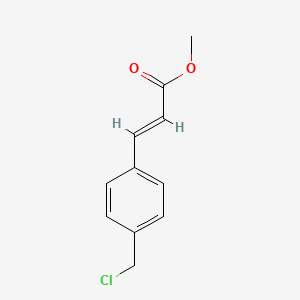

4-(Chloromethyl)cinnamic acid methyl ester

Description

Significance of Cinnamic Acid Derivatives as Synthetic Intermediates

Cinnamic acid derivatives are characterized by a phenyl group attached to an acrylic acid moiety. This structural motif provides multiple reactive sites, including the aromatic ring, the carboxylic acid group, and the alkene double bond, making them highly valuable as synthetic intermediates. guidechem.comchemicalbook.com Their utility is demonstrated in their application as precursors for stilbenes, styrenes, and various biologically active compounds. guidechem.com The modification of the carboxylic acid, the double bond, or the phenyl ring can lead to a vast number of derivatives with tailored properties. tcichemicals.com

These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances. tcichemicals.comgoogle.com For instance, they are precursors in the production of certain anticancer, antimicrobial, and anti-inflammatory agents. guidechem.comthermofisher.com The development of new synthetic methodologies to create these derivatives in significant quantities is an active area of research, driven by their potential therapeutic applications. google.com

Overview of the Role of Halogenated Cinnamates in Chemical Transformations

The introduction of a halogen atom onto the cinnamate (B1238496) scaffold significantly enhances its utility as a synthetic intermediate. Halogenated organic compounds are widely used as precursors in a multitude of organic transformations, particularly in cross-coupling reactions. The carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Halogenated cinnamates can participate in well-established reactions such as the Heck, Suzuki, and Sonogashira couplings, allowing for the introduction of a wide variety of functional groups at the halogenated position. This versatility enables the construction of complex molecular architectures from relatively simple starting materials. The reactivity of the halogenated site provides a strategic advantage for chemists in designing synthetic routes to target molecules.

Specific Focus on 4-(Chloromethyl)cinnamic Acid Methyl Ester within Research Domains

The compound this compound is a specific derivative of cinnamic acid that features a chloromethyl group at the para position of the phenyl ring. The presence of the benzylic chloride functionality introduces a highly reactive site for nucleophilic substitution reactions. This makes it a valuable building block for attaching the cinnamate moiety to other molecules.

While detailed research specifically documenting the synthesis and broad applications of this compound is not extensively available in peer-reviewed literature, its structural features suggest significant potential in various research domains. In medicinal chemistry, it could serve as a linker to conjugate the cinnamate structure with other pharmacophores to create hybrid molecules with potentially enhanced biological activity. In materials science, the reactive chloromethyl group could be utilized for the functionalization of polymers, leading to materials with novel optical or electronic properties.

The synthesis of such a compound would likely involve the chloromethylation of a suitable precursor, such as methyl 4-methylcinnamate, or the esterification of 4-(chloromethyl)cinnamic acid. The esterification of cinnamic acids is a common transformation, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com The chlorination of benzylic positions can be accomplished through various methods, including the use of N-chlorosuccinimide under photochemical conditions.

Below are the key identifiers and predicted physical properties for this compound:

| Property | Value |

| CAS Number | 731846-75-6 |

| Molecular Formula | C11H11ClO2 |

| Molecular Weight | 210.66 g/mol |

| Boiling Point | 323°C at 760 mmHg |

| Density | 1.182 g/cm³ |

| Flash Point | 162.9°C |

| Refractive Index | 1.568 |

Note: The physical properties listed are predicted values and may not have been experimentally determined.

Further research into the reactivity and applications of this compound is needed to fully elucidate its potential as a versatile intermediate in advanced organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

methyl (E)-3-[4-(chloromethyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ |

InChI Key |

POUZKYNWDFWZMJ-VOTSOKGWSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CCl |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl Cinnamic Acid Methyl Ester and Analogues

Classic Synthetic Routes and Their Evolution

Traditional methods for synthesizing cinnamic acid esters have been the cornerstone of organic chemistry for over a century. These routes, primarily the Claisen-Schmidt condensation and the esterification of pre-formed cinnamic acids, have undergone significant evolution to improve yields and adapt to a wider range of substrates.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a direct and widely used method for forming the carbon-carbon double bond characteristic of cinnamic esters. google.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an ester possessing an α-hydrogen. google.com For the synthesis of 4-(chloromethyl)cinnamic acid methyl ester, the precursors would be 4-(chloromethyl)benzaldehyde (B3024689) and methyl acetate.

The reaction is typically carried out in the presence of a strong base, such as sodium metal or sodium methoxide, which deprotonates the α-carbon of the ester, generating a nucleophilic enolate. google.comsci-hub.se This enolate then attacks the carbonyl carbon of the aromatic aldehyde, leading to a β-hydroxy ester intermediate, which subsequently dehydrates to yield the α,β-unsaturated ester. researchgate.net A significant challenge in this reaction is the potential for side reactions, such as the Cannizzaro reaction of the aldehyde, especially when using strong bases like metallic sodium. google.com To mitigate this and improve yields, modern modifications of the Claisen-Schmidt condensation have focused on optimizing reaction conditions, including the choice of base, solvent, and temperature. sci-hub.seresearchgate.net

| Aromatic Aldehyde | Ester | Base/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Anisaldehyde | Methyl acetate | Na/MeOH, Toluene, 20-30°C, 20h | 87 | sci-hub.se |

| Benzaldehyde | Methyl acetate | Na/MeOH, Toluene, 20-30°C, 20h | 85 | sci-hub.se |

| 4-Chlorobenzaldehyde | Methyl acetate | Na/MeOH, Toluene, 20-30°C, 20h | 88 | sci-hub.se |

| Benzaldehyde | Ethyl acetate | Sodium Hydride | N/A | google.com |

Esterification of Substituted Cinnamic Acids

An alternative and highly reliable route to this compound is the esterification of its corresponding carboxylic acid, 4-(chloromethyl)cinnamic acid. This approach separates the formation of the cinnamic acid backbone from the esterification step. The most prevalent method for this transformation is the Fischer esterification. sapub.orgnsf.gov

Fischer esterification involves reacting the carboxylic acid with an excess of alcohol—in this case, methanol—in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. nsf.govuns.ac.id The reaction is an equilibrium process and is usually driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net The mixture is typically heated under reflux for several hours to achieve high conversion. nsf.govprepchem.com While effective, this method requires strong acids and sometimes lengthy reaction times. Other reagents, such as trimethylchlorosilane in methanol, have been developed to perform the esterification under milder conditions. nih.gov

| Cinnamic Acid Derivative | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| trans-Cinnamic acid | Methanol | H₂SO₄ | Reflux, 1h | 99 | nsf.gov |

| 4-Methoxycinnamic acid | Methanol | H₂SO₄ | Reflux, 96h | N/A | prepchem.com |

| trans-Cinnamic acid | Methanol | p-Toluenesulfonic acid | Reflux, 1h | 96 | nsf.gov |

| Cinnamic acid | Menthol | H₂SO₄ | Reflux, 5h, 60°C | 96.38 | uns.ac.id |

| Various amino acids | Methanol | Trimethylchlorosilane | Room Temp. | 85-98 | nih.gov |

Modern and Green Chemistry Synthetic Strategies

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. These modern strategies have been successfully applied to the synthesis of cinnamic esters, offering significant advantages over classical routes.

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgoperachem.com This methodology is particularly useful in green chemistry as it can reduce the need for organic solvents by allowing the use of water. ijirset.com In the synthesis of cinnamate (B1238496) esters, PTC can be employed to promote the reaction between a salt of a cinnamic acid (aqueous or solid phase) and an alkylating agent (organic phase).

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt like Aliquat® 336, transports the anion (e.g., cinnamate) from the aqueous or solid phase into the organic phase, where it can react with the substrate. operachem.comresearchgate.net This approach offers several benefits, including mild reaction conditions, operational simplicity, high yields, and reduced byproduct formation. ijirset.comrsc.org PTC has been successfully applied to the synthesis of various cinnamate esters, demonstrating its versatility and efficiency. researchgate.net

| Substrate | Reagent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cinnamic acid | n-Butyl bromide | Aliquat® 336 | K₂CO₃, Microwave, 10 min | 88 | researchgate.net |

| 4-Chlorocinnamic acid | n-Butyl bromide | Aliquat® 336 | K₂CO₃, Microwave, 7 min | 85 | researchgate.net |

| 4-Methoxycinnamic acid | Benzyl (B1604629) chloride | Aliquat® 336 | K₂CO₃, Microwave, 10 min | 86 | researchgate.net |

| o-Chloronitrobenzene | Potassium phenoxide | Tetra-n-butylphosphonium bromide | Solid-Liquid PTC | 100 (selectivity) | crdeepjournal.org |

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) are organic salts with melting points below 100°C, often referred to as "molten salts". acs.org They have emerged as promising green alternatives to traditional volatile organic solvents due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics. acs.org In the synthesis of cinnamic acid derivatives, ILs can function as both the reaction medium and the catalyst.

For instance, the Knoevenagel condensation of aromatic aldehydes with malonic acid to produce cinnamic acids can be performed in a water-insoluble ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) with a catalytic amount of piperidine. researchgate.net A key advantage of this system is the high yield of the product and the ability to recover and reuse the ionic liquid multiple times, significantly reducing waste. researchgate.net Acidic ionic liquids have also been designed and employed as efficient and reusable catalysts for esterification reactions, demonstrating their dual role in promoting green chemical processes. mdpi.com

| Reaction Type | Ionic Liquid | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | [bmim]PF₆ | Aromatic aldehyde, Propanedioic acid | Piperidine, 85°C, 6h | High | researchgate.net |

| Esterification | [Trps][OTs] | Salicylic acid, Acetic anhydride | N/A | 88.7 | mdpi.com |

| Esterification | Aliquat® 336 (as IL medium) | Cinnamic acid, n-Butyl bromide | Microwave, 10 min | 88 | researchgate.net |

| Synthesis of Cholinium-HCA ILs | Choline Hydroxide | Hydroxycinnamic acids | Methanol, Room Temp., 3h | N/A | acs.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. theaic.org By utilizing microwave irradiation, which directly heats the reaction mixture through dielectric heating, this method can dramatically reduce reaction times from hours to minutes, often leading to increased product yields and higher purity. theaic.orgresearchgate.net

This technology has been effectively applied to various steps in the synthesis of cinnamic acid derivatives. For example, the Knoevenagel condensation to form the cinnamic acid backbone can be performed rapidly and in high yield under solvent-free conditions using microwave irradiation. theaic.orgresearchgate.net Similarly, esterification reactions, including both Fischer esterification and PTC-mediated syntheses, are significantly enhanced by microwave heating. nsf.govresearchgate.net The combination of microwave technology with other green chemistry principles, such as the use of solid supports or solvent-free conditions, provides powerful and environmentally benign synthetic routes. researchgate.nettandfonline.com

| Reaction Type | Substrates | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Benzaldehyde, Succinic anhydride | NaOH, Microwave (600W) | N/A | 95 | theaic.org |

| PTC Esterification | 4-Chlorocinnamic acid, n-Butyl bromide | Aliquat® 336, K₂CO₃, Microwave | 7 min | 85 | researchgate.net |

| Fischer Esterification | trans-Cinnamic acid, Methanol | H₂SO₄, Microwave (110°C) | 2 min | 97 | nsf.gov |

| Condensation | Aryl aldehyde, Malonic acid | Polyphosphate ester, Microwave, Solvent-free | N/A | 63-86 | researchgate.net |

Solvent-Free Reaction Conditions

In line with the principles of green chemistry, solvent-free reaction conditions for the synthesis of cinnamic acid esters are gaining increasing attention. These methods aim to reduce environmental impact by eliminating the need for potentially harmful organic solvents, simplifying work-up procedures, and often lowering costs.

One promising approach involves the use of solid acid catalysts. A patented method describes the production of various cinnamic acid ester compounds from the corresponding cinnamic acid and an alcohol using an acidic resin as a solid catalyst in a solvent-free system. google.com This technique is advantageous as the catalyst can be easily separated from the reaction mixture by filtration. While this method was demonstrated for various cinnamic acid derivatives, its application is directly relevant to the synthesis of this compound. google.com

Mechanochemistry, specifically high-speed ball-milling (HSBM), presents another innovative solvent-free strategy. Esterification reactions have been successfully carried out at room temperature by milling carboxylic acids and alcohols with reagents like iodine/potassium hypophosphite. This technique has been shown to produce esters in good yields within short reaction times (e.g., 20 minutes), demonstrating its potential for efficient and environmentally friendly synthesis. nih.gov

Enzymatic catalysis also offers a green, solvent-free alternative. The synthesis of ethyl cinnamate, a close analogue, has been achieved with a high yield (99%) through the esterification of cinnamic acid with ethanol (B145695) using a lipase (B570770) catalyst (Lipozyme TLIM) in a solvent-free medium under optimized conditions. nih.gov This biocatalytic approach highlights the potential for highly selective and efficient ester synthesis under mild conditions.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of synthesizing this compound is highly dependent on the choice of reagents and the fine-tuning of reaction parameters. Catalyst selection is particularly critical, as it dictates the reaction mechanism and can influence both yield and byproduct formation.

Role of Specific Catalysts (e.g., Alkali Ionic Liquid, Sulfuric Acid, BF3-Methanol)

Alkali and Acidic Ionic Liquids: Ionic liquids (ILs) are valued as catalysts and reaction media due to their low volatility, thermal stability, and tunable properties. For esterification, Brønsted acidic ionic liquids have demonstrated significant catalytic activity, often replacing traditional corrosive mineral acids. nsf.gov They are particularly effective because they can act as both the catalyst and a non-volatile, recyclable solvent phase. While acidic ILs are more common for esterification, synergistic systems using alkaline ionic liquids in combination with a Brønsted acid (like sulfuric acid) have been developed for other chemical transformations, showcasing the versatility of ILs in catalysis. google.com

Sulfuric Acid: Concentrated sulfuric acid is a classic and widely used catalyst for Fischer esterification, including the synthesis of methyl cinnamate. nsf.gov Its primary role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). google.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, and the water formed as a byproduct is removed. While effective, the use of sulfuric acid can sometimes lead to side reactions, such as the oxidation of the double bond in cinnamic acid derivatives, resulting in colored impurities. nih.govorganicreactions.org

BF3-Methanol: The boron trifluoride-methanol complex (BF3-Methanol) is a highly effective Lewis acid catalyst for the esterification of carboxylic acids. BF3 coordinates with the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by methanol. This reagent is particularly useful for preparing methyl esters and often allows for rapid and clean reactions under mild conditions, with reactions sometimes proceeding to completion after a short period of heating (e.g., 5-10 minutes at 60°C). google.comgoogle.com A key advantage of BF3 over other catalysts is that it often results in fewer side reactions. google.comgoogle.com

Control of Reaction Byproducts and Purification Strategies

Effective control of byproducts and robust purification strategies are essential for obtaining high-purity this compound. A common byproduct issue, particularly when using strong acid catalysts like sulfuric acid, is the formation of colored impurities, which may arise from the oxidation of the carbon-carbon double bond. nih.govorganicreactions.org

Standard purification protocols for cinnamic esters typically begin after the main reaction is complete. The workup often involves neutralizing the remaining acid catalyst with a weak base, such as an aqueous sodium bicarbonate solution. libretexts.org This is followed by washing the organic layer with water or brine to remove water-soluble impurities. The product is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed by evaporation. nih.govorganicreactions.org

For higher purity, column chromatography is a frequently employed technique. libretexts.org This method separates the desired ester from unreacted starting materials and non-polar byproducts based on their differential adsorption to a stationary phase.

In industrial settings, purification of crude cinnamic acid esters might involve distillation or crystallization. An alternative method involves hydrolyzing the crude ester, treating the resulting aqueous solution of the cinnamate salt with activated carbon to adsorb metallic catalyst residues and other impurities, followed by re-acidification to precipitate the purified cinnamic acid, which can then be re-esterified. A specific purification process for methyl cinnamate involves washing the crude product with a potassium carbonate solution to neutralize and remove unreacted acid, followed by washing with deionized water at controlled temperatures to precipitate the purified solid ester.

Multi-Step Synthetic Pathways Incorporating this compound

Beyond direct synthesis, this compound can be constructed through multi-step pathways. These routes offer flexibility in introducing functional groups in a controlled, sequential manner and can utilize more readily available starting materials.

Sequential Functionalization Strategies

Sequential functionalization refers to the stepwise modification of a molecule to build up the desired structure. This approach is fundamental in organic synthesis for achieving complex targets.

One logical sequential strategy for this compound involves first synthesizing a simpler precursor, methyl cinnamate, and then introducing the chloromethyl group. The synthesis of methyl cinnamate is a standard Fischer esterification of cinnamic acid with methanol. nsf.gov The subsequent introduction of the chloromethyl group onto the aromatic ring can be achieved via the Blanc chloromethylation reaction. This reaction typically uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride, to append the -CH₂Cl group to the activated aromatic ring. Care must be taken in this step due to the potential formation of carcinogenic byproducts.

An alternative sequential strategy involves starting with a molecule that already contains the chloromethyl group and then constructing the acrylate (B77674) side chain. For instance, a synthetic route could begin with a compound like 4-(chloromethyl)phenylacetic acid. This starting material would first be esterified to produce 4-(chloromethyl)phenylacetic acid methyl ester. Subsequent steps would then be required to elaborate the two-carbon acrylate unit, for example, through condensation with a suitable one-carbon electrophile to form the double bond and yield the final target molecule.

Spectroscopic and Computational Elucidation of Molecular Structure and Properties

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural and electronic analysis of organic compounds. For 4-(Chloromethyl)cinnamic acid methyl ester, a multi-technique approach provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The vinylic protons of the acrylate (B77674) group are anticipated to appear as doublets in the downfield region, typically between 6.0 and 8.0 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The aromatic protons on the benzene (B151609) ring would likely appear as two doublets in the range of 7.2 to 7.6 ppm, indicative of a 1,4-disubstituted pattern. The benzylic protons of the chloromethyl group are expected to produce a singlet at approximately 4.5-4.7 ppm. The methyl ester protons would also present as a sharp singlet, but further upfield, around 3.7-3.8 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The olefinic carbons would likely resonate between 115 and 145 ppm, while the aromatic carbons would appear in a similar region of 125-150 ppm. The benzylic carbon of the chloromethyl group is anticipated around 45 ppm, and the methyl ester carbon would be observed at approximately 52 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments made from 1D spectra by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic CH | 6.0 - 8.0 | d |

| Vinylic CH | 6.0 - 8.0 | d |

| Aromatic CH | 7.2 - 7.6 | d |

| Aromatic CH | 7.2 - 7.6 | d |

| Chloromethyl CH₂ | 4.5 - 4.7 | s |

| Methyl Ester CH₃ | 3.7 - 3.8 | s |

d = doublet, s = singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Olefinic/Aromatic C | 115 - 150 |

| Methyl Ester C | ~52 |

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), can provide insights into the structure and dynamics of the molecule in the solid phase. For cinnamic acid esters, solid-state ¹³C NMR studies have revealed differences in chemical shifts compared to solution-state NMR, particularly for the carbonyl group, which tends to appear at a different resonance. Furthermore, splitting of signals for ortho and meta carbons in both acids and esters has been observed in the solid state, which is not present in solution. These phenomena can be rationalized by specific intermolecular interactions and crystal packing effects. Similar effects would be expected for this compound, providing valuable information about its solid-state conformation and packing.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group would be prominent around 1710-1730 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would likely appear in the region of 1600-1650 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and chloromethyl groups would be observed just below 3000 cm⁻¹. The C-O stretching of the ester group would likely produce strong bands in the 1100-1300 cm⁻¹ region. The presence of the chlorine atom would be indicated by a C-Cl stretching vibration, typically found in the fingerprint region between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Carbonyl (C=O) Stretch | 1710 - 1730 | Strong |

| Alkene/Aromatic C=C Stretch | 1600 - 1650 | Medium |

| Ester C-O Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Insights

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For this specific molecule, fragmentation could also involve the loss of a chlorine atom or the chloromethyl group. High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the benzene ring, the double bond, and the carbonyl group, is expected to result in strong UV absorption. For comparison, trans-cinnamic acid exhibits a maximum absorbance at approximately 270 nm. It is anticipated that this compound would have a similar λmax, corresponding to a π-π* electronic transition within the conjugated system.

Quantum Chemical Calculations and Theoretical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular structure, electronic properties, and reactivity. niscpr.res.inniscpr.res.in

For this compound, DFT calculations at a level such as B3LYP with a suitable basis set could be employed to optimize the molecular geometry and predict various spectroscopic properties. niscpr.res.in Such calculations can provide theoretical ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation. Furthermore, vibrational frequencies can be calculated and compared with the experimental IR spectrum to aid in the assignment of absorption bands. niscpr.res.in

Theoretical analysis can also elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic transitions observed in the UV-Vis spectrum. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge delocalization within the molecule. niscpr.res.in

Mechanistic Insights from Kinetic and Computational Studies

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including identifying reaction pathways, transition states, and rate-determining steps. For reactions involving esters like this compound, such as its synthesis via Fischer esterification, computational studies can model the entire reaction coordinate. nsf.govresearchgate.net

Using methods like DFT, researchers can map the potential energy surface of a reaction. mdpi.com This involves locating the structures of reactants, intermediates, transition states, and products. Transition states represent the energy maxima along the reaction pathway, and the energy difference between the reactants and the highest transition state determines the activation energy of the reaction. The step with the highest activation energy is the rate-determining step. For a multi-step reaction like Fischer esterification, computational analysis can determine whether the formation of the tetrahedral intermediate or the elimination of water is the rate-limiting step under specific conditions. nsf.gov These theoretical models offer a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Computational studies serve not only to predict but also to validate and explain experimental observations. mdpi.com By calculating reaction rates and equilibrium constants from first principles, theoretical models can be directly compared with kinetic data obtained from experiments. The Transition State Theory (TST) can be used with the computationally determined activation energies to calculate theoretical rate coefficients. mdpi.com

For instance, if a particular reaction involving a cinnamate (B1238496) ester is observed to be slow experimentally, computational studies can validate this by calculating a high activation energy for the rate-determining step. researchgate.net Similarly, if an experiment yields a specific product isomer with high selectivity, computational modeling can explain this by showing that the reaction pathway leading to that isomer has a significantly lower activation barrier than pathways leading to other products. dntb.gov.ua This theoretical validation strengthens the interpretation of experimental results and provides a deeper understanding of the underlying factors controlling reaction outcomes, such as electronic and steric effects.

Applications in Materials Science and Medicinal Chemistry As Precursors/derivatives

Utilization in Polymer Chemistry and Advanced Materials

Following a thorough review of scientific literature, there is a notable lack of specific data regarding the direct use of 4-(chloromethyl)cinnamic acid methyl ester in the synthesis of monomers and copolymers, or its specific influence on the thermal and dielectric properties of polymeric materials. Cinnamic acid and its various derivatives are recognized as valuable building blocks for advanced polymers, prized for the functionalities offered by their unsaturation, and hydroxyl or carboxylic groups which are utilized in creating polyesters, polyamides, and other polymers. rsc.org Similarly, compounds containing chloromethyl groups, such as 4-chloromethyl styrene, are well-documented for their utility in free-radical polymerization and subsequent modification to create functional polymers with high glass transition temperatures. asianpubs.orgresearchgate.net However, specific studies detailing the polymerization of this compound and the properties of the resulting polymers are not available in the reviewed sources.

Information not available in the reviewed scientific literature.

Information not available in the reviewed scientific literature.

Design and Synthesis of Bioactive Derivatives

The core structure of cinnamic acid and its esters serves as a critical scaffold for developing new therapeutic agents. Derivatives of this compound, particularly those with substitutions on the phenyl ring, have been a major focus of research in medicinal chemistry, leading to the design and synthesis of various bioactive molecules.

Cinnamate (B1238496) esters and their derivatives are widely investigated for their potential to combat microbial infections. The structural features of these compounds, including the ester group and substitutions on the aromatic ring, play a crucial role in their antimicrobial efficacy.

Research has demonstrated that esters derived from cinnamic acid exhibit significant antifungal and antibacterial properties. The potency of these derivatives is highly dependent on their specific chemical structure.

For instance, a study on 4-chlorocinnamic acid esters revealed that while all tested esters were bioactive against various Candida species, their efficacy varied. Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent antifungal agents in this series. researchgate.net The methyl ester of 4-chlorocinnamic acid also showed activity against Staphylococcus aureus at the highest tested concentrations. researchgate.net

The length of the alkyl chain in the ester group also influences activity. Studies on a range of cinnamates found that converting cinnamic acid to its methyl ester resulted in a bioactive compound against Candida strains, and increasing the chain length to a butyl group further enhanced antifungal action, likely due to increased lipophilicity which aids in penetrating microbial membranes.

Below are interactive tables summarizing the Minimum Inhibitory Concentration (MIC) of various cinnamate esters against selected fungal and bacterial strains, illustrating the impact of different structural modifications.

Table 1: Antifungal Activity of Cinnamate Esters (MIC values in μg/mL)

| Compound | C. albicans | C. glabrata | C. krusei |

|---|---|---|---|

| Methoxyethyl 4-chlorocinnamate | 1.56 | 6.25 | 1.56 |

| Perillyl 4-chlorocinnamate | 1.58 | - | - |

| Methyl caffeate | 128 | - | - |

Data sourced from multiple studies. researchgate.netmdpi.com Dashes indicate data not available.

Table 2: Antibacterial Activity of Cinnamate Esters (MIC values in μg/mL)

| Compound | S. aureus | P. aeruginosa | E. coli |

|---|---|---|---|

| Methyl 4-chlorocinnamate | 1024 | >1024 | >1024 |

| Chlorogenic acid | 2500-20000 | - | - |

Data sourced from multiple studies. researchgate.netgatech.edu Dashes indicate data not available.

The antimicrobial effects of cinnamate derivatives are attributed to several mechanisms of action. A primary target in fungi is ergosterol (B1671047), an essential sterol component of the fungal cell membrane that regulates membrane fluidity and cell proliferation. Certain cinnamate compounds have been shown to interact directly with ergosterol or inhibit its synthesis, disrupting the integrity of the cell membrane. This mechanism is suggested when an increase in the compound's MIC is observed in the presence of exogenously added ergosterol.

Another significant mechanism involves interference with the fungal cell wall. Damage to critical components of the cell wall by antifungal agents can lead to cell lysis. In osmotic stability tests, an increase in the MIC of certain cinnamates in the presence of an osmotic protector like sorbitol indicates that these compounds interfere with cellular functions involving the cell wall.

Molecular docking studies have also provided insights into potential mechanisms. For example, some 4-chlorocinnamic acid esters show a good affinity for the active site of the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, suggesting they may act as inhibitors of this enzyme. researchgate.net

An Examination of Methyl 4-(Chloromethyl)cinnamate in Scientific Research

The compound methyl 4-(chloromethyl)cinnamate belongs to the class of cinnamic acid esters, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives are naturally occurring organic compounds found in various plants and are recognized for a wide spectrum of biological activities. eurekaselect.comjocpr.com These activities include antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. jocpr.comnih.gov The core structure of cinnamic acid, featuring a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, allows for various modifications, leading to a diverse range of bioactive agents. nih.gov This article focuses specifically on the applications of its derivatives and related esters in materials science and medicinal chemistry, exploring their potential as precursors for further synthesis and their activities in various biological models.

Cinnamic acid derivatives serve as crucial intermediates in the synthesis of other important compounds. jocpr.com Their structural versatility makes them valuable starting materials for developing new molecules with tailored pharmacological profiles.

Derivatives of cinnamic acid have demonstrated the ability to work synergistically with established therapeutic agents, particularly antibiotics. This combination can enhance the effectiveness of the primary drug, potentially overcoming resistance mechanisms. Studies have shown a synergistic effect when cinnamic acid and its derivatives are combined with β-lactam antibiotics such as ampicillin (B1664943), amoxicillin, and penicillin against strains of Staphylococcus aureus. mdpi.com This synergistic action is not limited to staphylococci; a similar positive effect was observed with ampicillin against vancomycin-resistant Enterococcus faecium. mdpi.com The combination of these derivatives with β-lactam antibiotics often results in increased efficacy of the antibiotic's action. mdpi.com

| Cinnamic Acid Derivative | Established Agent | Observed Effect | Target Organism |

|---|---|---|---|

| Cinnamic Acid | Ampicillin, Amoxicillin, Oxacillin, Cefoxitin | Synergistic | S. aureus mdpi.com |

| Cinnamaldehyde | Penicillin, Ampicillin | Synergistic | Not specified mdpi.com |

| Cinnamic Acid Derivatives | Ampicillin | Synergistic | Vancomycin-resistant Enterococcus faecium mdpi.com |

| Cinnamic Acid | Amikacin, Ofloxacin, Clofazimine | Synergistic | M. tuberculosis mdpi.com |

Many cinnamic acid derivatives, particularly those with a phenolic hydroxyl group, are well-known antioxidants. eurekaselect.com They can terminate radical chain reactions by donating electrons to neutralize free radicals. nih.gov The antioxidant capacity is closely linked to their chemical structure. For instance, studies comparing cinnamic, cumaric, and ferulic acids and their C10-ester derivatives found that the parent acids generally showed higher scavenger activity against superoxide (B77818) radicals and hydrogen peroxide than their corresponding esters. nih.gov Among the acids, ferulic and cumaric acids demonstrated more potent antioxidant activity than cinnamic acid. nih.gov

The structure-activity relationship reveals that the presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant effects. nih.gov The esterification of the carboxylic group can modulate this activity, with the outcome depending on both the type of cinnamic acid and the ester group. core.ac.uk Synthetic derivatives are often developed to enhance these properties for applications such as polymer stabilization, where they can protect materials from thermo-oxidative degradation. mdpi.com

| Compound | Antioxidant Activity Metric | Finding |

|---|---|---|

| Ferulic Acid | Hydrogen Peroxide Scavenging | Higher activity than Cinnamic Acid and its ester. nih.gov |

| Cumaric Acid | Hydrogen Peroxide Scavenging | Higher activity than Cinnamic Acid and its ester. nih.gov |

| Cinnamic C10-ester | Hydrogen Peroxide Scavenging | Lowest activity among tested acids and esters. nih.gov |

| Sinapic Acid Stearyl Ester | Oxidation Induction Time (OIT) in Polypropylene | Highest OIT value, superior to commercial stabilizers. mdpi.com |

Cinnamic acid and its derivatives have been investigated for their potential in managing diabetes. researchgate.net Their mechanisms of action are varied and include stimulating insulin (B600854) secretion, enhancing glucose uptake in tissues, and inhibiting protein glycation. researchgate.netuni.lu Studies have shown that cinnamic acid itself can improve glucose tolerance and enhance glucose-stimulated insulin secretion in isolated pancreatic islets. nih.gov

A key aspect of the antidiabetic activity of cinnamic acid derivatives is their ability to enhance glucose uptake into cells, particularly in adipocytes and muscle cells, which are primary targets for insulin. nih.govuni.lu This action helps to lower blood glucose levels. For example, cinnamic acid has been shown to increase glucose uptake in 3T3-L1 adipocytes through a process involving PPARγ-mediated translocation of the glucose transporter GLUT4. nih.gov Other derivatives, such as ferulic acid and isoferulic acid, also stimulate glucose uptake in C2C12 muscle cells. nih.gov The inhibition of protein tyrosine phosphatase 1B (PTP1B) has been identified as another mechanism by which these compounds can enhance glucose uptake. nih.govuni.lu

| Compound | Cell Model | Mechanism/Effect |

|---|---|---|

| Cinnamic Acid | 3T3-L1 Adipocytes | Increased glucose uptake via PPARγ-mediated GLUT4 translocation. nih.gov |

| Ferulic Acid | C2C12 Myoblast Cells | Stimulated a small increase in glucose uptake. nih.gov |

| Isoferulic Acid | C2C12 Myoblast Cells | Increased glucose uptake via activation of α-1A adrenoceptor. nih.gov |

| Caffeic Acid | Insulin-resistant Mouse Hepatocytes | Promoted glucose uptake by up-regulating insulin signal associated proteins. researchgate.net |

In diabetes, elevated glucose levels lead to the non-enzymatic glycation of proteins, such as hemoglobin, forming advanced glycation end-products (AGEs). This process contributes to long-term diabetic complications. scienceworldjournal.org Cinnamic acid and its derivatives have been shown to inhibit this process. uni.lu For instance, cinnamic acid demonstrated the ability to prevent glucose-induced AGE formation in human serum albumin. uni.lu Similarly, studies using flavonoid-rich plant extracts, which contain cinnamic acid derivatives, showed a significant, concentration-dependent reduction in the extent of hemoglobin glycosylation in vitro. adhl.africascispace.com This inhibitory effect is believed to occur by preventing the initial condensation of glucose with the amino groups of the protein. adhl.africa

Computational methods, or in silico studies, are powerful tools in drug discovery for predicting the biological activity and pharmacokinetic properties of chemical compounds. brazilianjournals.com.br These approaches, including molecular docking and dynamics simulations, help to identify potential biological targets and understand the interactions between a ligand (like a cinnamic acid derivative) and a receptor at the molecular level. nih.govgenominfo.org For cinnamic acid derivatives, in silico studies have been used to predict oral bioavailability, assess pharmacokinetic (ADME) and toxicological profiles, and identify potential enzyme targets. brazilianjournals.com.brbrazilianjournals.com.br

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. analis.com.my This method is widely used to screen for potential drugs by predicting the binding affinity of a compound to a specific protein target. Numerous studies have used docking simulations to evaluate cinnamic acid derivatives as inhibitors of various enzymes implicated in disease.

For example, derivatives have been docked against matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in several disorders, including cancer. nih.govgenominfo.org These studies identified compounds like cynarin (B1669657) and chlorogenic acid as having a high binding affinity to the MMP-9 active site. nih.govgenominfo.org Similarly, esters of 4-chlorocinnamic acid were docked with the fungal enzyme 14α-demethylase, suggesting they may act as inhibitors of this enzyme, which would explain their observed antifungal activity. nih.govresearchgate.net These simulations provide valuable insights into the structure-activity relationships that govern the biological effects of these compounds.

| Cinnamic Acid Derivative | Biological Target (Enzyme) | Predicted Binding Affinity (ΔGbinding kcal/mol) | Predicted Activity |

|---|---|---|---|

| Cynarin | Matrix Metalloproteinase-9 (MMP-9) | -14.68 nih.gov | Potent MMP-9 Inhibitor nih.gov |

| Chlorogenic Acid | Matrix Metalloproteinase-9 (MMP-9) | -12.62 nih.gov | Potent MMP-9 Inhibitor nih.gov |

| Rosmarinic Acid | Matrix Metalloproteinase-9 (MMP-9) | < -10 nih.gov | MMP-9 Inhibitor nih.gov |

| Methyl Ferulate | Multiple targets in Candida albicans | Not specified | Antifungal researchgate.net |

| Perillyl 4-chlorocinnamate | 14α-demethylase (C. albicans) | Not specified | Antifungal nih.govresearchgate.net |

In Silico Studies for Target Identification and Ligand-Receptor Interactions

Role in Fragrance and Flavor Research

No documented role for this compound in fragrance and flavor research was identified in the available literature. The research in this area is overwhelmingly focused on its close analog, methyl cinnamate.

Methyl cinnamate is a well-established fragrance and flavoring agent, prized for its sweet, fruity, and balsamic aroma reminiscent of strawberry and cinnamon. ptmitraayu.comnih.gov It is used directly in a wide array of products, from perfumes and cosmetics to food and beverages. ptmitraayu.com In contrast, the addition of a chloromethyl group to the structure would significantly alter its chemical properties and likely its olfactory profile, making it unsuitable for direct use as a fragrance.

While it could theoretically serve as a precursor to other fragrance compounds by reacting the chloromethyl group, no studies detailing such synthetic pathways or resulting products were found. In fact, literature on the related compound benzyl (B1604629) cinnamate indicates it is typically synthesized from cinnamic acid and benzyl alcohol or benzyl chloride, rather than from a pre-functionalized cinnamate. wikipedia.orgchemchart.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 4-(chloromethyl)cinnamic acid methyl ester and its analogs is crucial for facilitating broader research and application. A primary focus will be on developing routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Future efforts will likely concentrate on minimizing the use of hazardous reagents and solvents. For instance, traditional esterification methods, such as the Fischer esterification of the parent cinnamic acid, often rely on strong mineral acids like sulfuric acid as catalysts. nsf.gov Research could explore the use of solid acid catalysts or milder alternatives like p-toluenesulfonic acid, which are often easier to handle and separate from the reaction mixture. nsf.gov

Exploration of New Chemical Transformations and Derivatizations

The molecular architecture of this compound offers multiple sites for chemical modification, making it an ideal starting point for creating diverse libraries of new compounds. Future research will undoubtedly focus on exploring reactions at its key functional groups: the chloromethyl group, the α,β-unsaturated ester, and the aromatic ring.

The Chloromethyl Group: As a reactive benzylic halide, the chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, amines, thiols, and ethers. These transformations can be used to link the cinnamate (B1238496) core to other molecules of interest, including other bioactive compounds, to create hybrid molecules with potentially novel activities.

The α,β-Unsaturated System: The conjugated double bond is susceptible to various addition reactions. Catalytic hydrogenation can selectively reduce the double bond to yield the corresponding saturated propanoate derivative. Other transformations, such as epoxidation, dihydroxylation, or Michael additions, can introduce further complexity and functionality to the molecule's backbone.

The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other derivatives. Amidation, by reacting the acid (or its activated form, such as an acyl chloride) with various amines, can produce a library of cinnamides. nih.gov Similarly, the formation of different esters (esterification) can be used to modulate the compound's lipophilicity and other physicochemical properties. mdpi.com

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry is a powerful tool for accelerating the drug discovery process by predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts. liverpool.ac.uk For derivatives of this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies will be instrumental.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This involves calculating a range of molecular descriptors for each derivative, which quantify various aspects of its structure:

Electronic Properties: Parameters such as the distribution of charges and the energies of frontier molecular orbitals (HOMO/LUMO) can describe a molecule's reactivity and ability to engage in electrostatic interactions. nih.gov

Hydrophobicity: The octanol/water partition coefficient (logP) or the substituent hydrophobicity parameter (π) are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Steric Properties: Descriptors like molar refractivity (MR) provide insight into the size and polarizability of substituents, which influence how a molecule fits into a biological target's binding site. nih.govnih.gov

By generating a virtual library of derivatives and calculating these descriptors, researchers can build predictive models using techniques like multiple linear regression or machine learning algorithms, such as neural networks. nih.gov These models can then be used to prioritize the synthesis of candidates with the highest predicted activity and most favorable properties, saving significant time and resources. liverpool.ac.uk

Design of Highly Selective and Potent Bioactive Derivatives based on Mechanistic Understanding

The ultimate goal of derivatization is to create new molecules with enhanced biological activity and selectivity for a specific target. A deep understanding of the mechanism of action is paramount for the rational design of such compounds.

Future research will leverage techniques like molecular docking to visualize how derivatives of this compound might bind to the active site of a target protein or enzyme. nih.gov For example, studies on other cinnamic acid derivatives have used docking simulations to identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., SER84 in interleukin-1β), that are crucial for binding affinity. nih.gov By understanding these interactions, modifications can be rationally designed to enhance binding and, consequently, potency.

Structure-activity relationship (SAR) studies on synthesized derivatives will provide crucial empirical data to refine these models. For instance, research on other cinnamic derivatives has shown that specific structural features are essential for certain biological activities. The presence of a hydroxyl group at the para-position of the aromatic ring, the C7-C8 double bond, and a methyl-esterified carboxyl group were all found to be critical for synergistic anticancer activity in one study. mdpi.com Similarly, another study found that electron-donating substituents on the aromatic ring enhanced the ability of cinnamic derivatives to inhibit LDL oxidation. nih.gov

By combining mechanistic insights from biological assays with the predictive power of computational modeling, future research can systematically optimize the structure of this compound to develop highly potent and selective therapeutic agents for a range of diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(chloromethyl)cinnamic acid methyl ester?

The compound is typically synthesized via esterification of 4-(chloromethyl)cinnamic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) can be employed using brominated precursors and methyl acrylate derivatives. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (5–10 mol%) critically influence yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .

Q. How is the success of esterification confirmed experimentally?

NMR spectroscopy is the primary tool. The appearance of a singlet at δ ~3.7 ppm in NMR corresponds to the methyl ester group, while the chloromethyl group () resonates as a triplet near δ ~4.5 ppm. In NMR, the ester carbonyl signal at ~168–170 ppm and the chloromethyl carbon at ~45 ppm confirm the structure. Mass spectrometry (MS) showing a molecular ion peak at 224.6 further validates synthesis .

Q. What stability considerations are critical for storing this compound?

The chloromethyl group is susceptible to hydrolysis under humid conditions. Storage in anhydrous solvents (e.g., dry DCM) at −20°C in amber vials is recommended. Degradation can be monitored via TLC or HPLC, with hydrolysis products (e.g., free carboxylic acid) identifiable by a lower value or retention time shifts .

Advanced Research Questions

Q. How can researchers resolve overlapping proton signals in NMR analysis of this compound?

Overlapping aromatic or chloromethyl proton signals (e.g., δ 7.2–7.8 ppm) can be resolved using deuterated solvents (e.g., DMSO-) to sharpen peaks. 2D NMR techniques (e.g., COSY, HSQC) help assign coupled protons and differentiate between cis/trans isomers. For example, - HSQC correlates methyl ester protons (δ 3.7 ppm) with their carbon (δ 52 ppm), distinguishing them from adjacent groups .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this ester?

Ligand design (e.g., bulky phosphine ligands) and solvent selection (polar aprotic vs. nonpolar) control steric and electronic effects. For example, Pd(PPh) in DMF enhances coupling at the chloromethyl site over the ester group. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How do contradictory spectroscopic data arise, and how are they addressed?

Discrepancies in NMR shifts (e.g., δ 4.5 vs. 4.3 ppm for ) may stem from solvent effects or impurities . Comparative analysis with analogs (e.g., 4-methylcinnamate esters) and spiking experiments with authentic samples clarify assignments. Contradictory MS fragments (e.g., 224 vs. 226) may indicate isotopic patterns (/), requiring high-resolution MS (HRMS) for confirmation .

Q. What role does this compound play in drug design studies?

Its chloromethyl group serves as a reactive handle for conjugating pharmacophores (e.g., via nucleophilic substitution). For example, coupling with thiol-containing biomolecules (e.g., glutathione) forms stable thioether linkages. Molecular docking studies reveal interactions with target proteins (e.g., kinase active sites), where the cinnamate backbone enhances binding via π-π stacking .

Q. How is computational chemistry applied to predict reactivity?

Density Functional Theory (DFT) calculates activation energies for reactions like ester hydrolysis or chloromethyl substitution. Solvent models (e.g., PCM) simulate aqueous vs. nonpolar environments. For instance, Mulliken charge analysis identifies the chloromethyl carbon as electrophilic (), guiding nucleophilic attack predictions .

Methodological Resources

- Spectral Libraries : Reference NMR and MS data from peer-reviewed syntheses (e.g., NMR: δ 7.6–7.8 ppm for cinnamate doublet) .

- Reaction Optimization : DOE (Design of Experiments) to balance temperature, catalyst, and solvent effects .

- Analytical Validation : Use HRMS (e.g., Q-TOF) and 2D NMR for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.